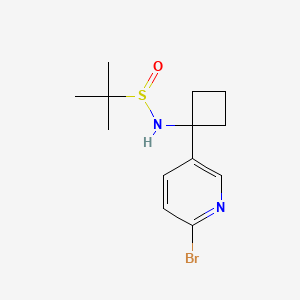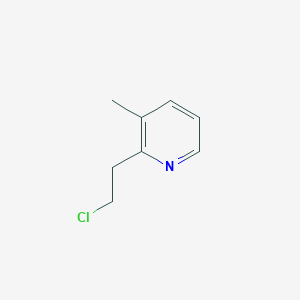
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyridine moiety attached to a cyclobutyl ring, which is further connected to a sulfinamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyridine derivatives, followed by cyclobutylation and subsequent sulfinamide formation. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.
Reduction: The bromopyridine moiety can be reduced to pyridine.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclobutyl and sulfinamide groups contribute to the compound’s overall stability and bioavailability, enhancing its efficacy in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Bromopyridin-3-yl)cyclobutanecarboxamide
- β-(6-Bromopyridin-3-yl)alanine
- tert-Butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
Uniqueness
N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclobutyl ring and sulfinamide group differentiates it from other bromopyridine derivatives, offering unique opportunities for its application in various fields .
Eigenschaften
Molekularformel |
C13H19BrN2OS |
|---|---|
Molekulargewicht |
331.27 g/mol |
IUPAC-Name |
N-[1-(6-bromopyridin-3-yl)cyclobutyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19BrN2OS/c1-12(2,3)18(17)16-13(7-4-8-13)10-5-6-11(14)15-9-10/h5-6,9,16H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
PMBPOMAXEQNWTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC1(CCC1)C2=CN=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)


![3,5-Dimethyl-4-[2-[2-methyl-5-(4-methoxyphenyl)-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentenyl]isoxazole](/img/structure/B12960343.png)




![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)
![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)
